GAT211

Description

Properties

IUPAC Name |

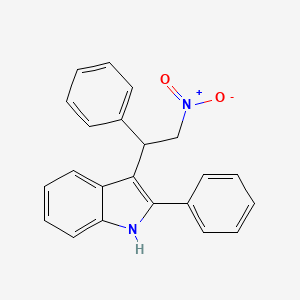

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GAT211: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: GAT211 is a novel, prototype 2-phenylindole (B188600) compound that functions as an allosteric modulator of the Cannabinoid 1 Receptor (CB1R).[1] It is classified as an agonist-positive allosteric modulator (ago-PAM), exhibiting a dual mechanism of action.[2] this compound is a racemic mixture of two enantiomers, each with distinct pharmacological properties: the (R)-enantiomer, GAT228, acts as a direct allosteric agonist, while the (S)-enantiomer, GAT229, functions as a pure positive allosteric modulator (PAM) that enhances the effects of orthosteric ligands.[2][3] This unique profile allows this compound to potentiate endogenous cannabinoid signaling while also being capable of activating the CB1R directly, offering therapeutic potential for conditions like neuropathic pain, glaucoma, and psychiatric disorders without many of the side effects associated with direct orthosteric agonists.[1][4][5]

Core Mechanism of Action

This compound's primary interaction is with the CB1R, a G-protein coupled receptor (GPCR) integral to the endocannabinoid system.[4][6] Unlike traditional cannabinoid agonists that bind to the primary (orthosteric) site, this compound binds to a topographically distinct allosteric site.[4][6][7] This interaction does not compete with orthosteric ligands but rather modifies the receptor's conformation and function.[4]

Allosteric Modulation of Ligand Binding

This compound modulates the binding of orthosteric ligands in a complex manner:

-

Enhances Agonist Binding: It increases the binding affinity of orthosteric agonists, such as the synthetic agonist CP55,940 and endogenous cannabinoids (e.g., anandamide, 2-AG).[2] This is a hallmark of its Positive Allosteric Modulator (PAM) activity. This compound has been shown to slow the dissociation kinetics of [3H]CP55,940 from the receptor, which is consistent with allosteric modulation.[4]

-

Reduces Antagonist Binding: It has been shown to reduce the binding of orthosteric antagonists/inverse agonists like [3H]SR141716A.[2]

Enantio-specific Dual Activity: Ago-PAM Function

The dual mechanism of this compound is a direct result of it being a racemic mixture. The two enantiomers possess distinct activities at the CB1R allosteric site:

-

(R)-(+)-GAT228 (Allosteric Agonist): This enantiomer is a partial allosteric agonist. It can directly activate the CB1R and initiate downstream signaling cascades even in the absence of an orthosteric ligand.[2][3]

-

(S)-(-)-GAT229 (Positive Allosteric Modulator): This enantiomer is a "pure" PAM. It lacks intrinsic agonist activity but potentiates the signaling of an orthosteric agonist when one is bound to the receptor.[2][3]

This enantiomer-selective activity is a critical finding, demonstrating that the ago-PAM effects of this compound are the composite result of two distinct molecular interactions.[2]

Modulation of CB1R Signaling Pathways

Canonical CB1R activation by an orthosteric agonist leads to the coupling of Gαi/o proteins. This initiates several downstream events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, and the recruitment of β-arrestin.[6] this compound, through its dual-activity components, modulates these key signaling pathways.

-

G-Protein Activation: As an ago-PAM, this compound can directly cause G-protein signaling and also enhance G-protein signaling initiated by an orthosteric agonist.[2][6]

-

cAMP Inhibition: Studies in HEK293 cells have confirmed this compound's ability to modulate cAMP levels, consistent with Gαi/o protein coupling.[1][6]

-

β-Arrestin Recruitment: this compound has been shown to cause β-arrestin translocation to the CB1R, another key signaling pathway associated with GPCRs.[2][6]

-

ERK Phosphorylation: this compound has been observed to limit dopamine (B1211576) D2 receptor-mediated phosphorylation of extracellular regulated kinase (ERK), a downstream signaling molecule.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical in vivo studies of this compound.

Table 1: In Vivo Anti-Allodynic Efficacy of this compound

| Model | Stimulus | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Source |

| Paclitaxel-Induced Neuropathy | Mechanical | 11.35 | 8.657 - 14.880 | [8] |

| Paclitaxel-Induced Neuropathy | Cold | 9.904 | 9.47 - 10.33 | [8] |

Table 2: In Vivo Dose-Response in Behavioral Models

| Model | Compound | Dose (mg/kg, i.p.) | Effect | Source |

| CFA-Induced Inflammatory Pain | This compound | 1 - 30 | Dose-dependent suppression of mechanical allodynia | [4] |

| Paclitaxel-Induced Neuropathy | This compound | 0.1 - 30 | Dose-dependent reduction of mechanical & cold hypersensitivity | [8] |

| MK-801-Induced Hyperlocomotion | This compound | 3.0 | Prevented hyperlocomotion | [5] |

| Locomotor Activity (alone) | This compound | 0.3 - 3.0 | Dose-dependent reduction in locomotor activity | [5] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key in vitro and ex vivo assays.

Radioligand Binding Assay

This assay is used to determine how this compound affects the binding of an orthosteric ligand to the CB1R.

-

Objective: To measure the ability of this compound to enhance or inhibit the binding of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).

-

Methodology:

-

Preparation: Membranes from cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells) are prepared.[2][9]

-

Incubation: Membranes are incubated with a constant concentration of the radioligand [³H]CP55,940 and varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Expected Outcome: As a PAM, this compound is expected to increase the specific binding of [³H]CP55,940.[2] It does not typically displace the radioligand itself.[4]

cAMP Inhibition Assay

This functional assay measures the consequence of Gαi/o protein activation.

-

Objective: To quantify the ability of this compound to inhibit adenylyl cyclase activity, either directly (agonist activity) or by enhancing the effect of an orthosteric agonist (PAM activity).

-

Methodology:

-

Cell Culture: CB1R-expressing cells (e.g., HEK293) are cultured.[1]

-

Pre-treatment: Cells are treated with varying concentrations of this compound, often in the presence or absence of a sub-maximal concentration of an orthosteric agonist like CP55,940.[1][9]

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

Lysis & Detection: Cells are lysed, and the intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

-

Expected Outcome: this compound is expected to cause a dose-dependent decrease in forskolin-stimulated cAMP levels, with greater inhibition observed in the presence of an orthosteric agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the signaling and scaffolding protein β-arrestin to the activated CB1R.

-

Objective: To determine if this compound can induce or potentiate the recruitment of β-arrestin2 to the CB1R.

-

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) engineered to express CB1R and a β-arrestin2 fusion protein that allows for detection upon recruitment (e.g., via bioluminescence resonance energy transfer, BRET, or enzyme complementation).[1][2]

-

Treatment: Cells are treated with varying concentrations of this compound, with or without an orthosteric agonist.

-

Detection: The signal corresponding to β-arrestin2 recruitment to the receptor is measured over time.

-

-

Expected Outcome: As an ago-PAM, this compound is expected to induce β-arrestin2 recruitment on its own and enhance the recruitment caused by an orthosteric agonist.[2][6]

Conclusion

The mechanism of action of this compound is uniquely defined by its status as a racemic ago-PAM of the CB1 receptor. Its effects are a composite of direct, partial allosteric agonism from the (R)-GAT228 enantiomer and positive allosteric modulation from the (S)-GAT229 enantiomer.[2] This dual activity allows this compound to both amplify endogenous cannabinoid tone and directly activate CB1R signaling pathways, including G-protein activation and β-arrestin recruitment.[2][6] This nuanced mechanism offers a promising therapeutic strategy, potentially providing the benefits of CB1R activation, such as analgesia, while avoiding the tolerance and adverse cannabimimetic effects associated with indiscriminate activation by orthosteric agonists.[3][4]

References

- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. realmofcaring.org [realmofcaring.org]

- 4. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the endocannabinoid system: structural determinants and molecular mechanism of allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Racemic Composition of GAT211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). The focus is on its nature as a racemic mixture, the distinct pharmacological profiles of its constituent enantiomers, and the experimental methodologies employed in its characterization.

Executive Summary

This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is a synthetic small molecule that acts as an allosteric modulator of the CB1 receptor.[1][2] It is produced and utilized as a racemic mixture, meaning it consists of an equimolar, or 1:1, ratio of two non-superimposable mirror-image molecules called enantiomers.[3][4] These enantiomers have been separated and characterized, revealing a remarkable enantiospecificity in their interaction with the CB1R. This unique property, where each enantiomer contributes a different aspect to the overall pharmacological effect of the racemic mixture, makes this compound a significant tool in cannabinoid research.

Composition of the Racemic Mixture

This compound is comprised of two enantiomers:

-

R-(+)-GAT228: This enantiomer functions as a CB1R allosteric agonist.[3][5]

-

S-(-)-GAT229: This enantiomer acts as a CB1R positive allosteric modulator (PAM) and lacks intrinsic agonist activity.[3][5]

The racemic nature of this compound means it contains equal amounts of GAT228 and GAT229.[6] Consequently, the observed pharmacological activity of this compound is a composite of the allosteric agonism from GAT228 and the positive allosteric modulation from GAT229.[3][7] This dual activity has led to this compound being classified as an "agonist-PAM" or "ago-PAM".[3][6]

Figure 1: Composition of this compound Racemic Mixture.

Quantitative Pharmacological Data

The distinct activities of this compound and its enantiomers have been quantified in various in vitro assays. The following table summarizes key findings from studies on their effects on cAMP and β-arrestin2 signaling pathways, which are downstream of CB1R activation.

| Compound | Target | Assay | Activity Type | EC50 (nM) | Emax (%) |

| This compound | hCB1R | cAMP Inhibition | Allosteric Agonist | 260 | - |

| hCB1R | β-arrestin2 Recruitment | Allosteric Agonist | 650 | - | |

| Mouse Vas Deferens | Electrically Evoked Contraction | PAM | 11 | 70 | |

| R-(+)-GAT228 | hCB1R | Multiple Assays | Allosteric Agonist | - | - |

| S-(-)-GAT229 | hCB1R | Multiple Assays | Positive Allosteric Modulator | - | - |

Data sourced from multiple studies.[3][8][9] EC50 (half maximal effective concentration) and Emax (maximum effect) values are indicative of potency and efficacy, respectively.

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of this compound has been described in the literature.[10] A general workflow involves the reaction of 2-phenylindole (B188600) with β-nitrostyrene.

Figure 2: General Synthesis Workflow for this compound.

Enantiomeric Resolution

The separation of the racemic this compound into its individual enantiomers, GAT228 and GAT229, is a critical step for studying their specific pharmacological properties. This is typically achieved using chiral chromatography.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column is selected that can differentiate between the two enantiomers.

-

Mobile Phase Optimization: A suitable mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is used to carry the racemic mixture through the column.

-

Injection and Elution: A solution of racemic this compound is injected into the chromatograph. As the mobile phase flows, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different speeds.

-

Fraction Collection: The enantiomers elute from the column at different times (retention times). These separate fractions, containing the purified R-(+)-GAT228 and S-(-)-GAT229, are collected.

-

Analysis: The purity of the separated enantiomers is confirmed using analytical techniques such as polarimetry and analytical chiral HPLC.

Signaling Pathway Modulation

This compound and its enantiomers modulate the CB1R, a G protein-coupled receptor (GPCR). The distinct actions of GAT228 and GAT229 on CB1R signaling are illustrated below.

Figure 3: Modulation of CB1R Signaling by this compound Enantiomers.

As depicted, R-(+)-GAT228 can directly activate the CB1R, initiating downstream signaling cascades.[5] In contrast, S-(-)-GAT229 binds to a different, allosteric site on the receptor, which enhances the binding and/or efficacy of orthosteric agonists like the endogenous cannabinoid anandamide.[3][5]

Conclusion

This compound is a valuable pharmacological tool whose activity is defined by its racemic composition. The separation of its enantiomers, GAT228 and GAT229, has been instrumental in demonstrating enantiospecific allosteric modulation of the CB1 receptor.[7] This detailed understanding of its constituent parts is crucial for researchers in drug development and neuroscience for the precise interpretation of experimental results and for the potential design of future therapeutics with more targeted pharmacological profiles.

References

- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Collection - Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]

- 10. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

GAT211 enantiomers GAT228 and GAT229 distinct activities.

An In-depth Technical Guide to the Distinct Activities of GAT211 Enantiomers: GAT228 and GAT229

Introduction

This compound is a racemic mixture of two enantiomers, GAT228 and GAT229, which exhibit distinct and opposing activities at the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). This guide provides a detailed overview of the unique pharmacological profiles of GAT228 and GAT229, their differential effects on GPR119 signaling, and the experimental methodologies used to characterize their activities.

Pharmacological Profiles of GAT228 and GAT229

GAT229 has been identified as a potent agonist of GPR119. In contrast, its enantiomer, GAT228, acts as a GPR119 antagonist. The opposing effects of these enantiomers make them valuable tools for studying GPR119 pharmacology and its physiological roles.

GAT229: A Potent GPR119 Agonist

GAT229 activates GPR119, leading to the stimulation of the Gαs protein and subsequent activation of adenylyl cyclase. This results in an increase in intracellular cAMP levels, which promotes insulin and GLP-1 secretion in a glucose-dependent manner. In vivo studies have shown that GAT229 can improve glucose tolerance.

GAT228: A GPR119 Antagonist

GAT228 competitively binds to GPR119 but does not activate the receptor. Instead, it blocks the binding and subsequent action of GPR119 agonists, including GAT229 and endogenous ligands. This antagonistic activity makes GAT228 a useful pharmacological tool for investigating the consequences of GPR119 blockade.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of GAT228 and GAT229 from various studies.

Table 1: In Vitro Potency of GAT229 (Agonist)

| Assay Type | Cell Line | Parameter | Value |

| cAMP Accumulation | HEK293 expressing human GPR119 | EC50 | 1.3 nM |

| cAMP Accumulation | HIT-T15 (hamster β-cell line) | EC50 | 3.6 nM |

Table 2: In Vitro Potency of GAT228 (Antagonist)

| Assay Type | Cell Line | Parameter | Value |

| Inhibition of GAT229-stimulated cAMP accumulation | HEK293 expressing human GPR119 | IC50 | 2.8 nM |

GPR119 Signaling Pathways

The differential activities of GAT228 and GAT229 on GPR119 signaling are illustrated in the following diagrams.

Caption: GAT229 agonistic activity on the GPR119 signaling pathway.

Caption: GAT228 antagonistic activity on the GPR119 signaling pathway.

Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the agonist and antagonist activity of compounds on GPR119.

Workflow:

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).

-

Assay Preparation: Cells are seeded into 96-well plates and incubated to reach confluence.

-

Compound Addition: The cell culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.

-

Agonist Mode: Serial dilutions of the test compound (e.g., GAT229) are added to the wells.

-

Antagonist Mode: Serial dilutions of the antagonist (e.g., GAT228) are added, followed by a fixed concentration of a GPR119 agonist (e.g., GAT229 at its EC80 concentration).

-

-

Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Oral Glucose Tolerance Test (oGTT) in Mice

This in vivo assay is used to evaluate the effect of GPR119 modulators on glucose homeostasis.

Methodology:

-

Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.

-

Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: The test compound (e.g., GAT229) or vehicle is administered orally (p.o.).

-

Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (t=0 min).

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and vehicle groups to assess the improvement in glucose tolerance.

Conclusion

The enantiomers GAT228 and GAT229 represent a classic example of stereoselectivity in pharmacology. GAT229 is a potent GPR119 agonist that enhances glucose-dependent insulin and GLP-1 secretion, leading to improved glucose tolerance in vivo. Conversely, GAT228 is a GPR119 antagonist that blocks the effects of agonists. This pair of enantiomers serves as an invaluable set of tools for the scientific community to probe the function of GPR119 and its potential as a therapeutic target for metabolic diseases.

The Pharmacological Profile of GAT211 and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT211 has emerged as a significant tool in the study of the cannabinoid 1 receptor (CB1R), a key target in the central nervous system. This technical guide provides an in-depth overview of the pharmacological profile of this compound, a racemic mixture, and its distinct enantiomers, GAT228 and GAT229. This compound acts as an ago-positive allosteric modulator (ago-PAM) of the CB1R.[1][2] The pharmacological activity is uniquely distributed between its enantiomers: GAT228 ((R)-(+)-GAT211) functions as a CB1R allosteric agonist, possessing intrinsic activity, while GAT229 ((S)-(-)-GAT211) is a "pure" positive allosteric modulator, enhancing the effect of orthosteric ligands without inherent agonism.[1][3] This document details their binding affinities, functional activities across various signaling pathways, and in vivo effects, supported by comprehensive data tables and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their mechanism of action.

Introduction

The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in a multitude of physiological processes, including pain perception, appetite, mood, and memory. While direct activation of CB1R by orthosteric agonists has therapeutic potential, it is often associated with undesirable psychoactive side effects. Allosteric modulation of CB1R presents a promising alternative strategy to fine-tune receptor activity with potentially greater specificity and a more favorable side-effect profile.

This compound and its enantiomers represent a novel class of 2-phenylindole-based allosteric modulators of the CB1R.[1] This guide summarizes the current understanding of their pharmacological properties, providing a valuable resource for researchers in cannabinoid pharmacology and drug development.

Data Presentation

The following tables summarize the quantitative data on the binding and functional activity of this compound and its enantiomers at the human CB1 receptor.

Table 1: Radioligand Binding Parameters

| Compound | Assay Type | Radioligand | Cell Line/Tissue | Parameter | Value | Reference |

| This compound | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | [4] |

| GAT228 | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | Laprairie et al., 2017 |

| GAT229 | [³H]CP55,940 Binding | [³H]CP55,940 | hCB1R CHO-K1 Membranes | Effect | Enhances Binding | Laprairie et al., 2017 |

Table 2: In Vitro Functional Activity - Agonist Properties

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | cAMP Inhibition | hCB1R CHO-K1 | EC₅₀ | 15 nM | [4] |

| This compound | β-arrestin2 Recruitment | hCB1R CHO-K1 | EC₅₀ | 310 nM | [4] |

| GAT228 | cAMP Inhibition | hCB1R CHO-K1 | EC₅₀ | ~20 nM | Laprairie et al., 2017 |

| GAT228 | β-arrestin2 Recruitment | hCB1R CHO-K1 | EC₅₀ | >1 µM | Laprairie et al., 2017 |

| GAT229 | cAMP Inhibition | hCB1R CHO-K1 | Activity | No intrinsic activity | [1][3] |

| GAT229 | β-arrestin2 Recruitment | hCB1R CHO-K1 | Activity | No intrinsic activity | [1] |

Table 3: In Vitro Functional Activity - Positive Allosteric Modulation (PAM) Properties

| Compound | Orthosteric Agonist | Assay | Cell Line | Parameter | Value | Reference |

| This compound | CP55,940 (100 nM) | cAMP Inhibition | hCB1R CHO-K1 | Eₘₐₓ (% of CP55,940) | >100% | [4] |

| This compound | CP55,940 (100 nM) | β-arrestin2 Recruitment | hCB1R CHO-K1 | Eₘₐₓ (% of CP55,940) | >100% | [4] |

| GAT229 | CP55,940 | cAMP Inhibition | hCB1R CHO-K1 | Effect | Potentiates CP55,940 | Laprairie et al., 2017 |

| GAT229 | CP55,940 | β-arrestin2 Recruitment | hCB1R CHO-K1 | Effect | Potentiates CP55,940 | Laprairie et al., 2017 |

Table 4: In Vivo Activity

| Compound | Animal Model | Behavioral Test | Dose Range | Effect | Reference |

| This compound | Mouse (Paclitaxel-induced neuropathic pain) | Mechanical Allodynia | 10-20 mg/kg, i.p. | Reduces allodynia | [5] |

| This compound | Mouse (CFA-induced inflammatory pain) | Mechanical Allodynia | 10-30 mg/kg, i.p. | Reduces allodynia | Slivicki et al., 2018 |

| This compound | Rat (MK-801 induced hyperlocomotion) | Locomotor Activity | 3.0 mg/kg | Prevents hyperlocomotion | [2] |

| GAT229 | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Spike-and-wave discharges | Systemic | Reduces discharges | Roebuck et al., 2021 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the effect of this compound and its enantiomers on the binding of an orthosteric radioligand to the CB1 receptor.

Materials:

-

hCB1R expressing CHO-K1 cell membranes

-

[³H]CP55,940 (radioligand)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4)

-

This compound, GAT228, GAT229

-

Unlabeled CP55,940 (for non-specific binding determination)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compounds (this compound, GAT228, GAT229).

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of hCB1R cell membranes (typically 5-10 µg of protein per well).

-

For total binding wells, add 50 µL of vehicle instead of the test compound.

-

For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CP55,940.

-

Initiate the binding reaction by adding 50 µL of [³H]CP55,940 (final concentration typically 0.5-1.0 nM).

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, and then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Data are expressed as a percentage of specific binding.

cAMP Inhibition Assay

Objective: To measure the functional activity of this compound and its enantiomers on Gαi/o-mediated inhibition of adenylyl cyclase.

Materials:

-

hCB1R expressing CHO-K1 cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound, GAT228, GAT229

-

cAMP detection kit (e.g., HTRF, LANCE)

-

384-well plates

Procedure:

-

Seed hCB1R-CHO-K1 cells in a 384-well plate and incubate overnight.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Prepare a dilution series of the test compounds.

-

Add the test compounds to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., 1-5 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data are typically normalized to the forskolin-only response (100%) and basal levels (0%).

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound and its enantiomers to promote the interaction between CB1R and β-arrestin2.

Materials:

-

Cells co-expressing CB1R fused to a reporter fragment and β-arrestin2 fused to the complementary reporter fragment (e.g., PathHunter® cells).

-

Assay medium (e.g., Opti-MEM)

-

This compound, GAT228, GAT229

-

Orthosteric agonist (e.g., CP55,940) for PAM studies.

-

Detection reagents for the reporter system.

-

384-well plates

Procedure:

-

Plate the cells in a 384-well plate and allow them to attach.

-

Prepare a dilution series of the test compounds.

-

For agonist mode, add the test compounds directly to the cells.

-

For PAM mode, pre-incubate the cells with a fixed concentration of an orthosteric agonist (e.g., EC₂₀ of CP55,940) before adding the test compounds.

-

Incubate the plate at 37°C for 90-120 minutes.

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data are normalized to the response of a saturating concentration of a reference agonist.

Mandatory Visualizations

Signaling Pathways

The activation of the CB1 receptor by an agonist or a positive allosteric modulator like GAT228 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate other effectors, such as ion channels. Another important pathway is the G protein-independent recruitment of β-arrestins, which leads to receptor desensitization, internalization, and activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).

Caption: CB1R Signaling Pathways

Experimental Workflow

The characterization of a novel CB1R allosteric modulator like this compound typically follows a standardized experimental workflow. This process begins with in vitro binding assays to confirm interaction with the receptor, followed by a series of functional assays to determine the nature and extent of its modulatory effects on various signaling pathways. Promising candidates are then advanced to in vivo studies to assess their behavioral effects and therapeutic potential in relevant animal models.

Caption: Experimental Workflow

Conclusion

This compound and its enantiomers, GAT228 and GAT229, are valuable pharmacological tools for dissecting the complexities of CB1 receptor signaling. The distinct profiles of GAT228 as an allosteric agonist and GAT229 as a pure positive allosteric modulator provide a unique opportunity to investigate the differential consequences of these two modes of receptor modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of allosteric modulation of the CB1 receptor in various pathological conditions. The continued investigation of these compounds will undoubtedly contribute to a deeper understanding of cannabinoid pharmacology and the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways Affected by GAT211, a Cannabinoid Receptor 1 Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract: GAT211 is a novel, preclinical compound that acts as a positive allosteric modulator (PAM) and partial allosteric agonist (ago-PAM) of the Cannabinoid Receptor 1 (CB1R).[1][2] As a member of the 2-phenylindole (B188600) class of allosteric modulators, this compound has demonstrated therapeutic potential in a variety of disease models, including those for neuropathic pain, inflammation, epilepsy, and glaucoma, often without inducing the cannabimimetic side effects associated with orthosteric CB1R agonists.[3][4][5][6] This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, based on current preclinical data. It details the compound's mechanism of action, summarizes key quantitative findings in tabular format, outlines experimental protocols, and uses pathway diagrams to visualize the molecular cascades involved.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is a racemic mixture.[2] Its pharmacological activity is enantio-specific: the R-(+)-enantiomer (GAT228) functions as a partial allosteric agonist with intrinsic activity at the CB1R, while the S-(-)-enantiomer (GAT229) acts as a "pure" positive allosteric modulator, enhancing the binding and efficacy of endogenous ligands like anandamide (B1667382) without activating the receptor on its own.[1][2] This dual activity classifies the racemic this compound as an "ago-PAM".[2] By binding to an allosteric site distinct from the orthosteric binding site of endogenous cannabinoids, this compound offers a more nuanced modulation of the endocannabinoid system, which may account for its favorable therapeutic profile.[1][3]

The CB1 Receptor: A Hub for Downstream Signaling

To understand the effects of this compound, it is essential to first review the primary signaling cascades of its target, the CB1 receptor. As a G-protein coupled receptor (GPCR), CB1R primarily couples to inhibitory Gαi/o proteins.[1] Its activation initiates multiple downstream events that are critical in regulating neurotransmission.

Key CB1R Signaling Pathways Include:

-

G-Protein Dependent Pathways :

-

cAMP/PKA Pathway : Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][4]

-

PI3K/Akt Pathway : The Gβγ subunits dissociated from the activated G-protein can stimulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical cascade for promoting cell survival and neuroprotection.[1][7]

-

MAPK Pathway : CB1R activation can modulate several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), p38, and JNK, which are involved in cell proliferation, differentiation, and inflammatory responses.[1]

-

-

G-Protein Independent Pathways :

Caption: Overview of canonical CB1 receptor downstream signaling pathways.

Downstream Pathways Specifically Modulated by this compound

Preclinical research has begun to elucidate the specific downstream signaling consequences of this compound-mediated CB1R modulation.

Crosstalk with Dopamine (B1211576) D2 Receptor: Modulation of ERK Phosphorylation

A key finding demonstrates that this compound can influence signaling cascades initiated by other receptors. Specifically, this compound was shown to limit the phosphorylation of ERK, a key MAPK, that is mediated by the dopamine D2 receptor (D2R).[8][9] This interaction is significant as hyperdopaminergic signaling is implicated in psychosis, and this finding suggests a potential molecular mechanism for this compound's observed antipsychotic-like effects.[8] In Neuro2a cells, while the D2R agonist quinpirole (B1680403) robustly increased ERK phosphorylation, co-treatment with this compound attenuated this effect.[8][9]

Caption: this compound-CB1R signaling can inhibit D2R-mediated ERK phosphorylation.

Putative Engagement of the PI3K/Akt Neuroprotective Pathway

While direct studies on this compound's effect on the PI3K/Akt pathway are pending, its action on the CB1R strongly implies its involvement. The CB1R is a known activator of the PI3K/Akt/mTORC1 signaling axis, which plays a crucial role in protecting striatal neurons from excitotoxic death.[7] This pathway ultimately leads to the increased expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity.[7] Given this compound's ability to enhance CB1R signaling, it is highly probable that it leverages this neuroprotective pathway, a hypothesis that warrants further investigation.

Caption: Proposed this compound-mediated activation of the PI3K/Akt/BDNF axis.

Recruitment of β-Arrestin 2

Studies using this compound and its fluorinated derivatives have confirmed that these compounds can promote the recruitment of β-arrestin 2 to the CB1 receptor.[4][6][10] β-arrestin recruitment is a canonical mechanism for GPCR desensitization and internalization, but it can also initiate G-protein-independent signaling. The ability of this compound to engage this pathway suggests it may influence receptor trafficking and potentially activate distinct, non-canonical signaling events. This functional selectivity or "biased signaling" is a key area of modern pharmacology, and this compound provides a tool to explore its therapeutic implications at the CB1R.[1]

Caption: this compound promotes the recruitment of β-arrestin 2 to the CB1R.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, providing insight into its potency and dose-dependent effects.

Table 1: In Vivo Efficacy of this compound in a Paclitaxel-Induced Neuropathic Pain Model

| Modality | Parameter | Value (mg/kg, i.p.) | Source |

|---|---|---|---|

| Mechanical Allodynia | ED₅₀ | 11.35 (95% CI: 8.657 - 14.880) | [11] |

| Cold Allodynia | ED₅₀ | 9.904 (95% CI: 9.47 - 10.33) |[11] |

Table 2: Dosing Regimens of this compound in Preclinical In Vivo Studies

| Study Type | Animal Model | Doses Used (mg/kg, i.p.) | Observed Effects | Source |

|---|---|---|---|---|

| Antinociception | CFA-Induced Inflammatory Pain | 1, 2.5, 5, 10, 20, 30 | Dose-dependent suppression of mechanical allodynia. | [3] |

| Antipsychotic-like | MK-801-Induced Hyperlocomotion | 0.3, 1.0, 3.0 | Dose-dependent reduction of locomotor activity; 3.0 mg/kg prevented hyperlocomotion. | [8] |

| Anti-epileptic | GAERS (Genetic Epilepsy) | 10.0 | Reduced spike-and-wave discharges by ~40%. | [4] |

| Anxiolytic-like | Elevated Plus Maze | Not specified | Increased time in open arms in male mice, suggesting anxiolytic effects. |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vivo Neuropathic Pain Model (Paclitaxel-Induced Allodynia)

This protocol is adapted from studies assessing the antinociceptive effects of this compound.[3][11]

-

Animal Model : Adult male mice are used.

-

Induction of Neuropathy : Paclitaxel is administered to induce neuropathic pain, which manifests as hypersensitivity to mechanical and thermal stimuli.

-

Drug Administration : this compound is dissolved in a vehicle (e.g., 20% DMSO with 80% ethanol:emulphor:saline in a 1:1:8 ratio) and administered via intraperitoneal (i.p.) injection.[3]

-

Behavioral Testing :

-

Mechanical Allodynia : Paw withdrawal thresholds to mechanical stimulation are measured using an electronic von Frey anesthesiometer. A decrease in the force required to elicit a withdrawal indicates allodynia.[3]

-

Cold Allodynia : The duration of paw withdrawal or licking behavior is measured after the application of a drop of acetone (B3395972) to the paw surface.[3]

-

-

Data Analysis : The dose required to produce a 50% maximal possible effect (ED₅₀) is calculated from dose-response curves. Statistical analysis is typically performed using one-way or two-way ANOVA followed by appropriate post hoc tests.[3]

In Vitro ERK Phosphorylation Assay (In-Cell Western)

This protocol is based on the methodology used to investigate this compound's effect on D2R signaling.[8][9]

-

Cell Culture : Neuro2a cells are cultured and co-transfected to express CB1R and D2R.

-

Cell Treatment : Cells are treated with various concentrations of a D2R agonist (e.g., quinpirole) in the presence or absence of this compound for a short duration (e.g., 10 minutes).

-

Immunofluorescence : After treatment, cells are fixed and permeabilized. They are then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and a corresponding secondary antibody conjugated to a fluorescent dye. A second dye is used to stain for total protein or nuclei to normalize the data.

-

Quantification : The fluorescence intensity is read using an imaging system. The p-ERK signal is normalized to the total protein or cell number signal.

-

Data Analysis : Data are analyzed to determine the Emax (maximum effect) and potency of the compounds. Statistical significance is determined using appropriate tests like an unpaired Student's t-test or ANOVA.[9]

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is adapted from studies examining synaptic transmission in the periaqueductal gray (PAG), a key brain region for pain modulation.[13]

-

Slice Preparation : Brain slices containing the ventrolateral periaqueductal gray (vlPAG) are prepared from rats.

-

Recording : Whole-cell patch-clamp recordings are made from vlPAG neurons to measure inhibitory postsynaptic currents (IPSCs).

-

Drug Application : this compound and other compounds (e.g., the MOR agonist DAMGO) are bath-applied to the brain slices.

-

Measurement : The amplitude of electrically evoked IPSCs (eIPSCs) is recorded before and after drug application. A reduction in eIPSC amplitude indicates suppression of synaptic inhibition (disinhibition).

-

Data Analysis : The percentage change in eIPSC amplitude from baseline is calculated. In one study, this compound was found to attenuate the DAMGO-induced suppression of synaptic inhibition, an effect that was blocked by a CB1R antagonist, demonstrating a functional antagonism between CB1R and MOR signaling in this brain region.[13]

Conclusion and Future Directions

This compound represents a promising pharmacological tool and potential therapeutic agent that modulates the endocannabinoid system with greater subtlety than direct agonists. Preclinical evidence demonstrates its effects on downstream signaling pathways, most notably its ability to counteract D2R-mediated ERK phosphorylation, a finding with direct relevance to neuropsychiatric disorders.[8] Its actions as an ago-PAM at the CB1R also strongly implicate its engagement of the neuroprotective PI3K/Akt pathway and the receptor-regulating β-arrestin pathway.[1][4][7]

Future research should focus on:

-

Directly quantifying the effect of this compound on the PI3K/Akt pathway and subsequent BDNF expression in neuronal models.

-

Elucidating the specific G-protein-independent signaling events initiated by this compound-induced β-arrestin recruitment.

-

Exploring how this compound's modulation of CB1R signaling affects other neurotransmitter systems beyond the dopaminergic system.

A deeper understanding of these downstream pathways will be critical for optimizing the therapeutic development of this compound and other CB1R allosteric modulators for a range of clinical applications.

References

- 1. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The type 1 cannabinoid receptor positive allosteric modulators GAT591 and GAT593 reduce spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator this compound: preclinical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]

GAT211: A Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical characterization of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). This compound has garnered significant interest in the scientific community for its potential therapeutic applications, acting as a racemic mixture with distinct pharmacological profiles for its enantiomers. This document details the synthetic route, experimental protocols, and comprehensive chemical characterization of this compound, presenting a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery.

Chemical Synthesis

This compound, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is synthesized through a straightforward and efficient method. The synthesis involves the reaction of indole (B1671886) with β-nitrostyrene in the presence of an acid catalyst. This reaction proceeds via a Friedel-Crafts-type addition of the indole to the activated double bond of the nitrostyrene.

Experimental Protocol: Synthesis of this compound

A general and reproducible procedure for the synthesis of this compound is as follows[1]:

-

Reaction Setup: A 5-mL round-bottom flask is charged with 2-phenylindole (B188600) (2.0 mmol), β-nitrostyrene (2.1 mmol), a catalytic amount of acetic acid (10 μL), and ethanol (B145695) (1 mL).

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product. The solid precipitate is then collected by filtration. Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting residue purified by preparative column chromatography on silica (B1680970) gel using an ethyl acetate/hexane solvent system as the eluent[1].

This protocol provides a high yield of the desired product, this compound, as a colorless solid[1].

Chemical Characterization

The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods. The key characterization data are summarized in the table below.

| Property | Data |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.39 g/mol |

| Appearance | Colorless solid[1] |

| Melting Point | 142–143.2 °C[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.46 (s, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.54 (d, J = 3.5 Hz, 4H), 7.46 (m, J = 6.6, 3.2 Hz, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J = 6.8 Hz, 1H), 7.11 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H), 5.59–5.41 (m, 2H), 5.21 (t, J = 8.2 Hz, 1H)[1] |

| ¹³C NMR (101 MHz, Chloroform-d) | δ 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8, 21.4[1] |

| Solubility | Soluble in DMSO and ethanol. |

Note: High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) data, while crucial for comprehensive characterization, were not available in the public domain at the time of this review.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator (PAM) and an allosteric agonist at the CB1 receptor. This dual activity is attributed to its racemic nature, with the two enantiomers, GAT228 (R-enantiomer) and GAT229 (S-enantiomer), exhibiting distinct pharmacological properties. GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 acts as a pure PAM.

As a PAM, this compound enhances the binding and/or efficacy of orthosteric CB1R agonists, such as the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). As an allosteric agonist, it can directly activate the receptor in the absence of an orthosteric ligand.

The activation of the CB1 receptor by this compound initiates downstream signaling cascades primarily through two main pathways:

-

G-protein-dependent signaling: The CB1 receptor is a Gi/o-coupled receptor. Upon activation, the G-protein dissociates, and the α and βγ subunits modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

-

β-arrestin-dependent signaling: Ligand binding to the CB1 receptor can also promote the recruitment of β-arrestin proteins. This leads to receptor desensitization and internalization, as well as the activation of distinct signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

The biased signaling properties of this compound and its enantiomers, favoring one pathway over the other, are a key area of ongoing research and may hold the key to developing therapeutics with improved side-effect profiles.

References

In Vitro and In Vivo Pharmacology of GAT211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAT211 is a novel small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist at the cannabinoid type 1 (CB1) receptor.[1][2] This dual activity makes it a compound of significant interest for therapeutic development, potentially offering the benefits of CB1 receptor activation with a reduced side-effect profile compared to traditional orthosteric agonists.[3][4] this compound is a racemic mixture, with its pharmacological activity being stereospecific. The (R)-(+)-enantiomer, GAT228, is primarily responsible for the allosteric agonist activity, while the (S)-(-)-enantiomer, GAT229, functions as a "pure" PAM with little to no intrinsic activity.[1][5] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a variety of binding and functional assays, demonstrating its unique interaction with the CB1 receptor.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound and its enantiomers from various in vitro assays.

| Ligand | Assay | Parameter | Value | Cell Line/System | Reference |

| This compound | Radioligand Binding ([³H]CP55,940) | Modulation | Enhances Binding | hCB1R expressing HEK293A cells | [1] |

| This compound | Radioligand Binding ([³H]SR141716A) | Modulation | Reduces Binding | hCB1R expressing HEK293A cells | [1] |

| GAT229 | Functional Assay | EC₅₀ | ~295 nM | CB1 Receptor | [2] |

Note: Further specific quantitative data such as EC₅₀, Kᵢ, and Eₘₐₓ values are often presented within the body of research articles and would require extraction from primary literature for a more exhaustive compilation.

Experimental Protocols

This protocol outlines the general procedure for a competitive radioligand binding assay to assess the affinity of test compounds for the CB1 receptor.

Materials:

-

HEK293A or CHO-K1 cells stably expressing the human CB1 receptor (hCB1R)

-

Cell culture medium and supplements

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[6]

-

Radioligand: [³H]CP-55,940 (agonist) or [³H]SR141716A (inverse agonist)

-

Non-labeled ligand for non-specific binding determination (e.g., WIN-55,212-2)

-

Test compound (this compound)

-

96-well plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus (e.g., cell harvester with glass fiber filters)

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing hCB1R.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940), and cell membranes (e.g., 25 µg protein per well).[6][7]

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled ligand (e.g., 10 µM WIN-55,212-2), and cell membranes.[6]

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6]

-

Filtration:

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

This assay measures the activation of G proteins coupled to the CB1 receptor.

Materials:

-

Membranes from cells expressing hCB1R

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP (Guanosine diphosphate)

-

[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled)

-

Non-labeled GTPγS for non-specific binding determination

-

Test compound (this compound)

-

96-well plates

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Setup (in a 96-well plate):

-

Add assay buffer to each well.

-

Add a specific concentration of GDP (e.g., 10-30 µM).

-

Add the cell membranes (e.g., 5-20 µg of protein per well).

-

Add varying concentrations of the test compound (this compound). For antagonist/inverse agonist testing, pre-incubate with the antagonist before adding the agonist.

-

For non-specific binding, add a high concentration of non-labeled GTPγS (e.g., 10 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[1]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.[1]

-

Quantification: Dry the filter plate and add scintillation cocktail. Count the radioactivity in a scintillation counter.[1]

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the stimulated binding (as a percentage of basal) against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the dose-response curve.

-

Signaling Pathway

This compound modulates the canonical G-protein dependent signaling pathway of the CB1 receptor.

Caption: this compound allosterically modulates the CB1 receptor, enhancing endocannabinoid signaling.

In Vivo Pharmacology

In preclinical animal models, this compound has demonstrated therapeutic potential for a range of conditions, notably without inducing the adverse effects associated with direct CB1 receptor agonists.

Quantitative In Vivo Data

The following table summarizes the key quantitative data for this compound from various in vivo models.

| Model | Species | Effect | ED₅₀ / Dose | Route of Administration | Reference |

| Inflammatory Pain (CFA-induced mechanical allodynia) | Mouse | Anti-allodynic | 1-30 mg/kg | i.p. | [8] |

| Neuropathic Pain (Paclitaxel-induced allodynia) | Mouse | Anti-allodynic | 11.35 mg/kg (mechanical), 9.904 mg/kg (cold) | i.p. | [9] |

| Psychosis (MK-801-induced hyperlocomotion) | Rat | Reduced hyperlocomotion | 3.0 mg/kg | i.p. | [8] |

Experimental Protocols

This protocol describes the induction and assessment of inflammatory pain in mice.

Materials:

-

Male C57BL/6 mice

-

Complete Freund's Adjuvant (CFA)

-

27-gauge needle and syringe

-

Electronic von Frey anesthesiometer or manual von Frey filaments

-

Test compound (this compound) and vehicle

Procedure:

-

Induction of Inflammation:

-

Briefly restrain the mouse.

-

Inject 20 µL of CFA into the plantar surface of one hind paw.

-

-

Assessment of Mechanical Allodynia:

-

Allow the inflammation to develop (typically 24-48 hours).

-

Place the mouse in a testing chamber with a mesh floor and allow it to acclimate.

-

Apply a von Frey filament to the plantar surface of the inflamed paw with increasing force until the mouse withdraws its paw.

-

The force at which the paw is withdrawn is the paw withdrawal threshold.

-

-

Drug Administration and Testing:

-

Administer this compound or vehicle (e.g., intraperitoneally).

-

At various time points after administration, re-assess the paw withdrawal threshold.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group.

-

Data can be expressed as the raw withdrawal threshold (in grams) or as the percentage of maximal possible effect (%MPE).

-

This protocol details the induction and evaluation of chemotherapy-induced neuropathic pain.

Materials:

-

Male C57BL/6 mice

-

Vehicle for paclitaxel (e.g., saline, ethanol, and Kolliphor)

-

Electronic von Frey anesthesiometer for mechanical allodynia

-

Acetone (B3395972) for cold allodynia

-

Test compound (this compound) and vehicle

Procedure:

-

Induction of Neuropathy:

-

Administer paclitaxel (e.g., 2 mg/kg, i.p.) on four alternate days.

-

-

Assessment of Allodynia:

-

Allow neuropathy to develop (typically 7-14 days after the last paclitaxel injection).

-

Mechanical Allodynia: Measure the paw withdrawal threshold using a von Frey anesthesiometer as described in the inflammatory pain model.

-

Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the response (e.g., lifting, licking, or flinching).

-

-

Drug Administration and Testing:

-

Administer this compound or vehicle.

-

Assess mechanical and cold allodynia at various time points after administration.

-

-

Data Analysis:

-

Compare the responses of the this compound-treated group to the vehicle-treated group for both mechanical and cold allodynia.

-

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo pharmacological studies of this compound.

Caption: A generalized workflow for preclinical in vivo evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate due to its unique pharmacological profile as a CB1 receptor positive allosteric modulator and allosteric agonist. Its ability to modulate CB1 receptor activity in a nuanced manner, as demonstrated by the in vitro data, translates to a favorable in vivo profile characterized by efficacy in preclinical models of pain and psychosis without the typical adverse effects of orthosteric CB1 agonists.[3][8] The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development of this compound and similar compounds. The continued investigation of this compound and its enantiomers will be crucial in fully elucidating their therapeutic potential and advancing them toward clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

GAT211: A Novel Therapeutic Avenue for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. GAT211, a novel positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor, has emerged as a promising preclinical candidate for the management of neuropathic pain. By modulating the endogenous cannabinoid system, this compound offers a unique mechanism of action that circumvents the undesirable psychotropic effects associated with direct CB1 receptor agonists. This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy in various pain models, and associated experimental protocols.

Introduction to this compound and its Mechanism of Action

This compound is a 2-phenylindole (B188600) derivative that acts as a positive allosteric modulator of the CB1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the binding and efficacy of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4] This modulatory action is crucial as it potentiates the body's natural pain-relieving mechanisms at sites of injury and inflammation, where endocannabinoid levels are often elevated.[5]

This compound is a racemic mixture, with its constituent enantiomers exhibiting distinct pharmacological properties. The R-(+)-enantiomer, GAT228, acts as a partial allosteric agonist, capable of directly activating the CB1 receptor to some extent.[4][6] In contrast, the S-(−)-enantiomer, GAT229, is a pure PAM, lacking intrinsic agonist activity and solely enhancing the effects of orthosteric ligands.[4][6] The combined action of these enantiomers in the racemic this compound mixture contributes to its unique pharmacological profile.[4]

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant antinociceptive effects in multiple preclinical models of neuropathic and inflammatory pain.[3][7]

Chemotherapy-Induced Neuropathic Pain

In a model of paclitaxel-induced neuropathic pain in mice, this compound effectively suppressed both mechanical and cold allodynia.[3][7] This effect was shown to be CB1 receptor-dependent, as it was blocked by the CB1 antagonist AM251 and was absent in CB1 knockout mice.[3]

Inflammatory Pain

In the complete Freund's adjuvant (CFA) model of inflammatory pain, this compound produced dose-dependent anti-allodynic effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound in a Paclitaxel-Induced Neuropathic Pain Model in Mice [3]

| Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Cold Allodynia (Duration of Paw Lifts) |

| Vehicle | Baseline | Baseline |

| This compound (20 mg/kg, i.p.) | Significantly increased vs. vehicle | Significantly decreased vs. vehicle |

| This compound + AM251 (CB1 antagonist) | Effect of this compound blocked | Effect of this compound blocked |

| This compound in CB1 KO mice | No significant effect | No significant effect |

Table 2: Dose-Dependent Anti-Allodynic Effects of this compound in CFA-Treated Mice [3]

| This compound Dose (mg/kg, i.p.) | % Maximum Possible Effect (MPE) in Mechanical Allodynia |

| 1 | ~10% |

| 2.5 | ~25% |

| 5 | ~40% |

| 10 | ~60% |

| 20 | ~80% |

| 30 | ~90% |

Table 3: Synergistic Effects of this compound with Endocannabinoid Deactivation Inhibitors [3]

| Combination Treatment | Observed ED₅₀ (mg/kg, i.p.) | Theoretical Additive ED₅₀ (mg/kg, i.p.) | Conclusion |

| This compound + JZL184 (MGL inhibitor) | Significantly lower | Higher | Synergistic |

| This compound + URB597 (FAAH inhibitor) | Significantly lower | Higher | Synergistic |

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model[3]

-

Induction: Administer paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on four alternate days to induce neuropathic pain.

-

Behavioral Testing:

-

Mechanical Allodynia: Measure paw withdrawal thresholds using an electronic von Frey anesthesiometer.

-

Cold Allodynia: Apply a drop of acetone (B3395972) to the plantar surface of the paw and measure the duration of paw lifting and licking.

-

-

Drug Administration: Administer this compound (e.g., 1-30 mg/kg, i.p.) and assess its effect on the established hypersensitivity.

-

Pharmacological Validation: Co-administer this compound with a CB1 antagonist (e.g., AM251, 5 mg/kg, i.p.) or a CB2 antagonist (e.g., AM630, 5 mg/kg, i.p.) to confirm receptor-specific effects.

-

Genetic Validation: Test the efficacy of this compound in CB1 knockout mice.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model[3]

-

Induction: Inject CFA into the plantar surface of the hind paw to induce localized inflammation and pain.

-

Behavioral Testing: Measure mechanical allodynia using von Frey filaments at various time points post-CFA injection.

-

Drug Administration: Administer this compound at various doses to determine its dose-dependent anti-allodynic effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

References

- 1. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group this compound congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. realmofcaring.org [realmofcaring.org]

- 7. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

GAT211: A Technical Guide for Research in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAT211 is a novel, potent, and systemically active positive allosteric modulator (PAM) of the cannabinoid type 1 (CB1) receptor. Emerging preclinical evidence highlights its therapeutic potential in managing inflammatory conditions, primarily by attenuating inflammatory pain without the undesirable psychotropic effects associated with direct CB1 receptor agonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in inflammatory models, and detailed experimental protocols to facilitate further research and development.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in modulating inflammation and pain. Direct activation of the CB1 receptor has shown therapeutic promise but is often limited by centrally-mediated side effects. This compound, as a CB1 receptor PAM, offers a promising alternative by enhancing the signaling of endogenous cannabinoids in a more localized and controlled manner, particularly in pathological states where endocannabinoid tone is elevated. This document serves as a comprehensive resource for researchers investigating the therapeutic utility of this compound in inflammatory diseases.

Mechanism of Action

This compound functions as a positive allosteric modulator of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). The primary mechanism involves enhancing the affinity and/or efficacy of these endogenous ligands, leading to a more robust and sustained downstream signaling cascade in tissues where endocannabinoid levels are elevated, such as sites of inflammation.

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade influences downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway and various ion channels, ultimately modulating cellular processes involved in inflammation and nociception.[1][2] this compound enhances this signaling cascade in the presence of endogenous cannabinoids.

Preclinical Efficacy in Inflammatory Models

This compound has demonstrated significant efficacy in preclinical models of inflammatory pain, most notably the Complete Freund's Adjuvant (CFA)-induced model of persistent inflammatory hypersensitivity.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

In this model, intraplantar injection of CFA induces a localized inflammatory response characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.

-

Anti-Allodynic Effects: Systemic administration of this compound has been shown to dose-dependently suppress CFA-induced mechanical allodynia in wild-type mice.[3][4][5] This effect is absent in CB1 knockout mice, confirming the on-target activity of this compound.[3][4]

-

Lack of Tolerance: Chronic daily administration of this compound for 19 days did not lead to the development of tolerance to its anti-allodynic effects, a significant advantage over direct CB1 agonists.[3][4]

-

Absence of Adverse Effects: this compound did not produce the typical cannabimimetic side effects observed with direct CB1 agonists, such as catalepsy, hypothermia, and locomotor suppression, nor did it induce conditioned place preference or aversion.[3][4][6]

Ocular Inflammation